Cas no 637745-67-6 ({1-(2,2-dichlorocyclopropyl)methyl-1H-1,3-benzodiazol-2-yl}methanol)

{1-(2,2-dichlorocyclopropyl)methyl-1H-1,3-benzodiazol-2-yl}methanol structure
637745-67-6 structure
商品名:{1-(2,2-dichlorocyclopropyl)methyl-1H-1,3-benzodiazol-2-yl}methanol
CAS番号:637745-67-6
MF:C12H12Cl2N2O
メガワット:271.14248085022
CID:6377031
PubChem ID:3155839

{1-(2,2-dichlorocyclopropyl)methyl-1H-1,3-benzodiazol-2-yl}methanol 化学的及び物理的性質

名前と識別子

    • {1-(2,2-dichlorocyclopropyl)methyl-1H-1,3-benzodiazol-2-yl}methanol
    • [1-[(2,2-dichlorocyclopropyl)methyl]benzimidazol-2-yl]methanol
    • 1H-Benzimidazole-2-methanol, 1-[(2,2-dichlorocyclopropyl)methyl]-
    • BAS 07327874
    • IFLab1_006135
    • Z57300244
    • (1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)methanol
    • MFCD04335690
    • {1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
    • HMS1429G19
    • UPCMLD0ENAT5812641:001
    • AKOS000272092
    • F1501-0323
    • AKOS016040840
    • 637745-67-6
    • SR-01000321916-1
    • SR-01000321916
    • インチ: 1S/C12H12Cl2N2O/c13-12(14)5-8(12)6-16-10-4-2-1-3-9(10)15-11(16)7-17/h1-4,8,17H,5-7H2
    • InChIKey: QZYZOMIYXQOMKS-UHFFFAOYSA-N
    • ほほえんだ: ClC1(CC1CN1C(CO)=NC2C=CC=CC1=2)Cl

計算された属性

  • せいみつぶんしりょう: 270.0326684g/mol
  • どういたいしつりょう: 270.0326684g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 300
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 38Ų

じっけんとくせい

  • 密度みつど: 1.53±0.1 g/cm3(Predicted)
  • ふってん: 468.8±25.0 °C(Predicted)
  • 酸性度係数(pKa): 13.84±0.10(Predicted)

{1-(2,2-dichlorocyclopropyl)methyl-1H-1,3-benzodiazol-2-yl}methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1501-0323-2mg
{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
637745-67-6 90%+
2mg
$59.0 2023-07-06
Life Chemicals
F1501-0323-20μmol
{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
637745-67-6 90%+
20μl
$79.0 2023-07-06
Life Chemicals
F1501-0323-5mg
{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
637745-67-6 90%+
5mg
$69.0 2023-07-06
Life Chemicals
F1501-0323-10mg
{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
637745-67-6 90%+
10mg
$79.0 2023-07-06
Life Chemicals
F1501-0323-1mg
{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
637745-67-6 90%+
1mg
$54.0 2023-07-06
Life Chemicals
F1501-0323-5μmol
{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
637745-67-6 90%+
5μl
$63.0 2023-07-06
Life Chemicals
F1501-0323-3mg
{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
637745-67-6 90%+
3mg
$63.0 2023-07-06
Life Chemicals
F1501-0323-15mg
{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
637745-67-6 90%+
15mg
$89.0 2023-07-06
Life Chemicals
F1501-0323-20mg
{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
637745-67-6 90%+
20mg
$99.0 2023-07-06
Life Chemicals
F1501-0323-2μmol
{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
637745-67-6 90%+
2μl
$57.0 2023-07-06

{1-(2,2-dichlorocyclopropyl)methyl-1H-1,3-benzodiazol-2-yl}methanol 関連文献

{1-(2,2-dichlorocyclopropyl)methyl-1H-1,3-benzodiazol-2-yl}methanolに関する追加情報

Introduction to {1-(2,2-dichlorocyclopropyl)methyl-1H-1,3-benzodiazol-2-yl}methanol (CAS No. 637745-67-6)

{1-(2,2-dichlorocyclopropyl)methyl-1H-1,3-benzodiazol-2-yl}methanol (CAS No. 637745-67-6) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzodiazepines, which are widely used in the treatment of anxiety disorders, insomnia, and other central nervous system (CNS) conditions. The presence of the dichlorocyclopropyl moiety in its structure adds a layer of complexity and specificity that distinguishes it from other members of the benzodiazepine family.

The chemical structure of {1-(2,2-dichlorocyclopropyl)methyl-1H-1,3-benzodiazol-2-yl}methanol is characterized by a benzodiazepine core with a substituted cyclopropyl group. This substitution is crucial as it influences the compound's pharmacological properties, including its binding affinity to specific receptors and its metabolic stability. Recent studies have highlighted the importance of such structural modifications in enhancing the therapeutic efficacy and reducing the side effects associated with traditional benzodiazepines.

In terms of its synthesis, {1-(2,2-dichlorocyclopropyl)methyl-1H-1,3-benzodiazol-2-yl}methanol can be prepared through a multi-step process involving the condensation of appropriate starting materials followed by functional group manipulations. The synthesis route is designed to ensure high yields and purity, which are essential for both research and pharmaceutical applications. Advanced synthetic techniques such as transition-metal catalysis and stereoselective transformations have been employed to optimize the synthesis process.

The pharmacological profile of {1-(2,2-dichlorocyclopropyl)methyl-1H-1,3-benzodiazol-2-yl}methanol has been extensively studied in preclinical models. In vitro assays have demonstrated that this compound exhibits high affinity for GABAA receptors, which are key targets for anxiolytic and sedative effects. Additionally, in vivo studies in animal models have shown that it possesses potent anxiolytic activity without causing significant sedation or cognitive impairment. These findings suggest that {1-(2,2-dichlorocyclopropyl)methyl-1H-1,3-benzodiazol-2-yl}methanol may offer a more favorable therapeutic window compared to existing benzodiazepines.

One of the notable aspects of {1-(2,2-dichlorocyclopropyl)methyl-1H-1,3-benzodiazol-2-yl}methanol is its potential for use in combination therapy. Recent research has explored its synergistic effects when used in conjunction with other CNS-active compounds such as selective serotonin reuptake inhibitors (SSRIs) and monoamine oxidase inhibitors (MAOIs). These combination therapies have shown promise in treating complex psychiatric disorders that are refractory to monotherapy approaches.

The safety profile of {1-(2,2-dichlorocyclopropyl)methyl-1H-1,3-benzodiazol-2-yl}methanol has also been evaluated in preclinical studies. Toxicology assessments have indicated that it has a favorable safety margin with minimal adverse effects at therapeutic doses. However, as with all new chemical entities (NCEs), further clinical trials are necessary to fully establish its safety and efficacy in human subjects.

In conclusion, {1-(2,2-dichlorocyclopropyl)methyl-1H-1,3-benzodiazol-2-yl}methanol (CAS No. 637745-67-6) represents a promising candidate for the development of novel anxiolytic agents. Its unique structural features and favorable pharmacological properties make it an attractive target for further research and development in the field of medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic applications, this compound is poised to contribute significantly to the advancement of CNS drug discovery.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.